molecular formula C18H16ClN3O2 B2604556 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide CAS No. 952865-17-7

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide

Cat. No.: B2604556
CAS No.: 952865-17-7
M. Wt: 341.8
InChI Key: BCQHPURKQFQPJV-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

Similar compounds have been tested against mycobacterium tuberculosis cell lines , suggesting that this compound may also target bacterial cells, specifically those of the Mycobacterium genus.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially disrupting essential biochemical processes within the target cells.

Result of Action

Similar compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis , suggesting that this compound may also have antibacterial activity.

Biochemical Analysis

Biochemical Properties

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it binds to specific proteins that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and cell proliferation . This compound can alter gene expression by influencing transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation, thereby reducing tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific enzymes and proteins, inhibiting their activity. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can activate certain signaling pathways that lead to apoptosis in cancer cells . These interactions are mediated through direct binding to the active sites of enzymes or through allosteric modulation, resulting in changes in enzyme conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses and continuous suppression of tumor growth in vitro . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the presence of other interacting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: Lacks the ethyl group on the phenyl ring.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide: Has the chlorine atom on a different position of the phenyl ring.

    N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide: Contains a bromine atom instead of chlorine.

Uniqueness

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is unique due to the specific positioning of the chlorophenyl and ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQHPURKQFQPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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